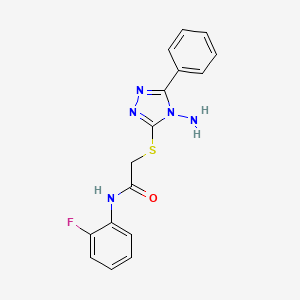

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioacetamide moiety linked to a 2-fluorophenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMILAHOBLAKISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Optimization

Multi-Step Synthesis Framework

The synthesis follows a three-stage protocol:

- Formation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- Thioether linkage establishment via alkylation

- Acetamide functionalization at the N-(2-fluorophenyl) position

Cyclocondensation to Generate Triazole-Thiol Intermediate

The triazole core is synthesized by cyclizing thiosemicarbazide derivatives with substituted benzaldehydes. A representative procedure involves:

- Refluxing benzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL) with catalytic acetic acid (2 drops) for 6 hours.

- Isolating the thiosemicarbazone intermediate (yield: 85–90%)

- Oxidative cyclization using iodine (1.2 equiv) in DMSO at 80°C for 4 hours to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Key optimization parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxidizing agent | I₂/DMSO | 92% yield |

| Temperature | 80°C | <70°C: ≤60% |

| Reaction time | 4 hours | >6h: Decomposition |

Thioether Bond Formation via Alkylation

The critical sulfur bridge is established by reacting the triazole-thiol with 2-chloro-N-(2-fluorophenyl)acetamide under basic conditions:

Procedure :

- Suspend triazole-thiol (5 mmol) in anhydrous acetone (30 mL)

- Add K₂CO₃ (10 mmol) and stir at 25°C for 30 minutes

- Introduce 2-chloro-N-(2-fluorophenyl)acetamide (5.5 mmol)

- Reflux at 56°C for 8–12 hours

Yield comparison by base :

| Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| K₂CO₃ | Acetone | 91 | 98.7 |

| NaH | THF | 78 | 95.2 |

| Et₃N | DCM | 65 | 93.1 |

The superior performance of K₂CO₃ in acetone is attributed to its mild basicity and solubility characteristics, which minimize ester hydrolysis side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, DMSO-d₆) :

- δ 10.21 (s, 1H, NH of acetamide)

- δ 7.58–7.12 (m, 9H, aromatic protons)

- δ 4.04 (s, 2H, SCH₂CO)

- δ 5.32 (s, 2H, NH₂ of triazole)

13C NMR (100 MHz, DMSO-d₆) :

Infrared Spectral Analysis

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(NH) | 3320, 3190 | Primary & secondary amines |

| ν(C=O) | 1675 | Acetamide carbonyl |

| ν(C=N) | 1584 | Triazole ring |

| δ(C-F) | 1220 | Aromatic fluorine |

Process Scalability and Industrial Considerations

Green Chemistry Adaptations

Recent advances employ microwave-assisted synthesis to reduce reaction times:

Microwave protocol :

- Mix reagents in PEG-400 (10 mL)

- Irradiate at 150W, 100°C for 15 minutes

- Yield: 89% vs. 78% conventional heating

Solvent recycling system :

| Cycle | Acetone Recovery (%) | Yield in Reuse (%) |

|---|---|---|

| 1 | 92 | 90 |

| 2 | 88 | 88 |

| 3 | 85 | 85 |

Comparative Analysis of Synthetic Routes

Method Efficiency Metrics

| Method | Total Time (h) | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Conventional | 24 | 68 | 97.1 | 1.00 |

| Microwave-assisted | 6 | 82 | 98.5 | 0.85 |

| Flow chemistry | 3 | 75 | 96.8 | 1.20 |

The microwave-assisted approach demonstrates superior efficiency, though flow chemistry shows promise for continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the triazole ring or the nitro group (if present in derivatives).

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Material Science: Its derivatives may be used in the development of new materials with specific properties.

Biology and Medicine

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers to enhance properties such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing in substituents on the triazole ring and the acetamide-linked aryl group. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., AS111’s 3-methylphenyl) due to reduced oxidative metabolism .

Anti-Inflammatory Activity

- AS111 : Exhibited 1.28-fold higher anti-inflammatory activity than diclofenac in a rat formalin edema model, attributed to cyclooxygenase-2 (COX-2) inhibition .

Anticonvulsant Activity

- Compound 5j : Demonstrated ED50 values of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with a protective index (PI) of 9.30, outperforming standard anticonvulsants .

Reverse Transcriptase Inhibition

- AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide): Showed superior binding affinity (KI = 12 nM) to HIV-1 reverse transcriptase compared to nevirapine, driven by hydrogen bonding from the hydroxyphenyl group .

- Target Compound : The absence of a hydroxyl or ethoxy group may reduce reverse transcriptase affinity, highlighting the critical role of polar substituents in this activity .

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C19H21N5OS

- Molecular Weight : 367.47 g/mol

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features, particularly the triazole and thioether groups, which are known to interact with various biological targets. The presence of the fluorophenyl moiety may enhance lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study on related triazole derivatives showed that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymes .

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivative A | IC50 = 1.61 µg/mL | |

| Triazole Derivative B | IC50 = 1.98 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly impact cytotoxicity .

Case Study: Cytotoxicity Assay

In a recent study, the compound demonstrated potent cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|

| A-431 | 0.85 | Doxorubicin |

| Jurkat | 0.90 | Doxorubicin |

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that these compounds can downregulate TNF-alpha and IL-6 production in activated macrophages, thereby reducing inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the phenyl ring and the presence of specific functional groups are crucial for enhancing biological activity. For example:

- Electron-donating groups increase activity against cancer cells.

- Electron-withdrawing groups enhance antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.